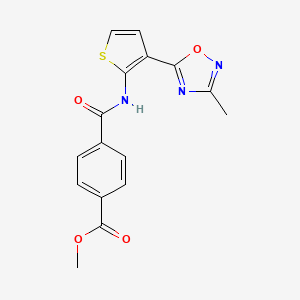

Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound characterized by its unique molecular structure This compound is part of the broader family of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of 3-methyl-1,2,4-oxadiazole with thiophen-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow it to be incorporated into drug molecules that target specific diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific active sites and modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness: Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate stands out due to its unique combination of functional groups and structural features

Biological Activity

Methyl 4-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Molecular Formula: C12H12N2O4

Molecular Weight: 248.24 g/mol

IUPAC Name: this compound

CAS Number: 1338673-74-7

Purity: 95%

Synthesis

The synthesis of this compound typically involves the reaction of methyl benzoate derivatives with thiophenes and oxadiazoles. The specific conditions and reagents can vary based on the desired purity and yield.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including:

- Antimicrobial Activity: Many oxadiazole derivatives show promising antibacterial and antifungal properties. Studies have demonstrated that similar compounds can inhibit the growth of various pathogenic bacteria and fungi .

- Anticancer Properties: There is growing evidence that oxadiazole derivatives can act as inhibitors of cancer cell proliferation. For instance, compounds with similar structures have been shown to disrupt protein-protein interactions critical for cancer cell survival .

- Anti-inflammatory Effects: Some studies suggest that oxadiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a study focused on oxadiazole derivatives, one compound exhibited an IC50 value of approximately 34.8 μM against c-Myc-Max dimerization in cancer cells. This inhibition was linked to reduced cell proliferation and increased apoptosis in treated cell lines . Such findings suggest that this compound may share similar mechanisms.

Case Study 2: Antimicrobial Efficacy

Another investigation into a series of oxadiazole derivatives highlighted their effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa. The study reported minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties . The structural similarities to this compound suggest potential for similar activity.

Research Findings

Recent studies have provided insights into the mechanisms by which oxadiazole derivatives exert their biological effects:

Properties

IUPAC Name |

methyl 4-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-17-14(23-19-9)12-7-8-24-15(12)18-13(20)10-3-5-11(6-4-10)16(21)22-2/h3-8H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCZRDEWGJHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.